2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Scientific Research Applications
Corrosion Inhibition
2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives have been investigated for their corrosion inhibition properties. A study found that such derivatives effectively inhibit the corrosion of N80 steel in hydrochloric acid solutions. Techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were employed to evaluate the inhibition efficiency, which increased with the concentration of inhibitors. The derivatives acted as mixed-type inhibitors and showed high inhibition efficiency, with one derivative achieving up to 96.3% efficiency at specific concentrations and temperatures. Further analysis through Fourier transform infrared (FTIR) and UV-visible spectroscopy, along with scanning electron microscopy (SEM) and atomic force microscopy (AFM), confirmed the iron/inhibitor interactions. Quantum chemical calculations supported the experimental findings, providing insights into the molecular interactions contributing to the inhibition process (Yadav et al., 2016).
Anticancer Activity
Compounds with a structure similar to this compound have been synthesized and evaluated for their anticancer activity. One study synthesized a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, which were assessed for their in vitro anticancer activity against human cancer cell lines, including cervical and breast carcinomas. Among the synthesized compounds, certain derivatives exhibited significant activity, with one showing the highest potency comparable to the standard anticancer drug doxorubicin. Molecular docking studies further supported the structure-activity relationship, highlighting the potential of these derivatives as anticancer agents (Boddu et al., 2018).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. Preliminary in vitro studies revealed that many of these compounds exhibited moderate to significant antibacterial and antifungal activities. Some derivatives showed remarkable and broad-spectrum antimicrobial efficacy against tested strains, displaying activities comparable to standard drugs like chloramphenicol and fluconazole. Additionally, certain derivatives were found to be effective against the PC-3 cancer cell line, highlighting their potential in antimicrobial and anticancer therapies (Gan et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS), specifically the gamma amino butyric acid (GABA) receptors . GABA is a neurotransmitter that induces CNS depression .
Mode of Action
This compound interacts with its targets by enhancing the activity of GABA, thereby intensifying inhibitory effects on the CNS . This interaction results in a calming effect, which is why the compound is being studied for its potential anxiolytic activity .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the main inhibitory signaling pathways in the CNS . By enhancing the activity of GABA, this compound can potentially modulate neuronal excitability and induce a calming effect .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the CNS. The compound enhances the activity of GABA, leading to CNS depression and a calming effect . This has led to the compound being studied for its potential anxiolytic activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole are intriguing. It has been found to interact with various enzymes and proteins, notably acetylcholinesterase . The compound’s interaction with this enzyme suggests a potential role in modulating neurotransmission, as acetylcholinesterase is crucial for the breakdown of acetylcholine, a key neurotransmitter .
Cellular Effects
On a cellular level, this compound has been shown to have significant effects. It has been associated with anxiolytic activity, indicating that it may influence cell signaling pathways related to anxiety and stress responses .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage . At certain dosages, the compound has shown potential anxiolytic effects . The presence of any threshold effects, as well as any toxic or adverse effects at high doses, remains to be fully explored.
Properties
IUPAC Name |
2-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-16(17-7-3-2-4-8-17)24-13-11-23(12-14-24)15-20-21-18-9-5-6-10-19(18)22-20/h2-10,16H,11-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNMYZBIFHQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.